N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a diazo-coupling reaction, followed by the construction of the pyrrolopyrimidine core via a Biginelli reaction . The final step involves the coupling of the benzothiazole derivative with the pyrrolopyrimidine intermediate under microwave irradiation to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as piperidine in ethanol solvent can facilitate the Knoevenagel condensation reaction, which is a key step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and pyrrolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells . The compound may also disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share a similar core structure and exhibit antimicrobial activities.
Pyrrolopyrimidine Derivatives: Compounds such as 4-amino-7H-pyrrolo[2,3-d]pyrimidine are known for their anticancer properties.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its dual functional groups, which confer a combination of biological activities not commonly found in other compounds. This dual functionality enhances its potential as a multi-target therapeutic agent .
Properties
CAS No. |
920519-66-0 |
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Molecular Formula |
C19H13N5S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H13N5S/c1-2-4-16-15(3-1)24-19(25-16)12-5-7-13(8-6-12)23-18-14-9-10-20-17(14)21-11-22-18/h1-11H,(H2,20,21,22,23) |
InChI Key |
CZUVMGAHFHQKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC=NC5=C4C=CN5 |
Origin of Product |
United States |
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